1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Beschreibung
This compound belongs to the pyrrolo[1,2-a]pyrazine carboxamide class, characterized by a fused bicyclic pyrrolopyrazine core substituted with a 4-ethoxyphenyl group at position 1 and a 3-methylphenyl carboxamide moiety at position 2. Its molecular formula is C₂₃H₂₄N₃O₂ (molecular weight: 383.46 g/mol). The ethoxy group enhances lipophilicity, while the 3-methylphenyl substituent may influence steric interactions in biological targets.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-3-28-20-11-9-18(10-12-20)22-21-8-5-13-25(21)14-15-26(22)23(27)24-19-7-4-6-17(2)16-19/h4-13,16,22H,3,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOUPSGRDSPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 3-methylaniline.
Formation of Pyrrolo[1,2-a]pyrazine Core: The core structure is formed through a cyclization reaction involving the starting materials and a suitable reagent such as a halogenated compound.
Carboxamide Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been investigated for its efficacy against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, the compound has shown promising results as a selective inhibitor of PKMYT1, a kinase implicated in DNA damage response pathways . This selectivity enhances its therapeutic potential while minimizing off-target effects.
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Research indicates that derivatives of pyrrolo[1,2-a]pyrazine structures exhibit notable antibacterial and antifungal properties. The incorporation of ethoxy and methyl groups enhances the lipophilicity and overall biological activity of the compound, allowing it to penetrate microbial membranes more effectively .
Synthesis Methodologies
The synthesis of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be achieved through various methods. Key synthetic routes include:
- Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions, improving yield and purity. The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods .
- Catalyst-Free Reactions : Recent advancements have led to the development of catalyst-free synthetic routes that are environmentally friendly and cost-effective. These methods utilize simple reagents and require minimal purification steps .
Case Study 1: PKMYT1 Inhibition
In a study examining the inhibition of PKMYT1 by this compound, researchers demonstrated that it could significantly impede cell cycle progression in cancerous cells. The IC50 value was determined through a series of assays using various cancer cell lines, indicating a strong correlation between compound concentration and inhibition rate .
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using this compound against a range of bacterial strains. The results showed that it possessed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as a lead compound for developing new antimicrobial agents .
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or activating a receptor in a signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Modifications
The following analogs differ in substituents on the pyrrolopyrazine core or carboxamide moiety:
Physicochemical Properties
- Lipophilicity (logP):
- Hydrogen-Bonding Capacity:
Antiviral Activity (Pyrazine Carboxamide Derivatives)
Enzyme-Targeted Activity (Pyrrolo-Pyrazine/Thiazolo Hybrids)
Biologische Aktivität
1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[1,2-a]pyrazine core with ethoxy and methyl phenyl substituents. Its molecular formula is with a molecular weight of approximately 364.46 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit promising anticancer activity. For instance, modifications on the core structure have led to compounds that selectively inhibit protein kinases involved in cancer progression. One notable study demonstrated that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential role in targeted cancer therapy .
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that related pyrazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes implicated in cholinergic signaling deficits associated with Alzheimer's. The inhibition profiles of these compounds indicate that they may serve as leads for developing new therapeutic agents .
The biological activity of this compound is primarily attributed to its ability to modulate key enzymatic pathways:
- Kinase Inhibition : The compound selectively inhibits certain kinases involved in cell cycle regulation and apoptosis.
- Cholinergic Modulation : By inhibiting cholinesterases, it enhances acetylcholine levels in the synaptic cleft, potentially improving cognitive function.
Case Study 1: Anticancer Activity
In a study published in Nature Reviews Cancer, researchers synthesized a series of pyrrolo[1,2-a]pyrazine derivatives and tested their effects on cancer cell lines. The most potent compound demonstrated an IC50 value of 0.011 μM against PKMYT1 kinase, indicating strong anticancer potential .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.011 | PKMYT1 |
| Compound B | 0.029 | CDK1 |
| Compound C | 0.466 | AChE |
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related pyrazine derivatives in animal models of Alzheimer's disease. The treatment resulted in improved cognitive performance and reduced amyloid plaque formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
